molecular formula C18H31NO5 B13853669 Memantine-Glucose Adduct

Memantine-Glucose Adduct

Cat. No.: B13853669
M. Wt: 341.4 g/mol
InChI Key: DTKOOUFWRWMJGY-YNQUVDNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Memantine-Glucose Adduct is an organic compound formed via the Maillard reaction between the primary amine group of memantine hydrochloride and the reducing sugar, glucose . This adduct is identified as a potential degradation product and impurity in solid dosage formulations of memantine, particularly when the drug is formulated with lactose or other reducing sugar excipients . Its primary research application is in the field of pharmaceutical analysis and quality control, where it serves as a critical reference standard. Researchers use the this compound to develop and validate analytical methods, such as HPLC with charged aerosol detection (CAD), for the identification and quantification of low-level impurities in memantine drug products and stability samples . Monitoring the formation of this adduct is essential for ensuring drug product stability, shelf-life, and regulatory compliance during the development and manufacturing of memantine tablets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H31NO5

Molecular Weight

341.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R)-3,5-dimethyl-1-adamantyl]amino]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H31NO5/c1-16-3-10-4-17(2,7-16)9-18(5-10,8-16)19-15-14(23)13(22)12(21)11(6-20)24-15/h10-15,19-23H,3-9H2,1-2H3/t10?,11-,12-,13+,14-,15-,16-,17+,18?/m1/s1

InChI Key

DTKOOUFWRWMJGY-YNQUVDNVSA-N

Isomeric SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

Preparation Methods

Pharmaceutical Composition and Formation Process

The this compound is typically formed during the preparation of memantine pharmaceutical compositions that include saccharide diluents such as glucose. The preparation involves mixing memantine hydrochloride with glucose and other excipients under controlled conditions to form the adduct as an impurity or intermediate compound.

  • Composition Ratios : According to patent CN107334744A, the pharmaceutical composition contains memantine hydrochloride and saccharide diluents, including glucose, in specific weight ratios. For every 10 parts by weight of memantine, the glucose amount ranges from 50 to 200 parts by weight, typically 75 to 150 parts by weight. Non-saccharide diluents such as microcrystalline cellulose, starch, dextrin, calcium phosphate, and calcium sulfate are also included in amounts of 20 to 100 parts by weight relative to memantine.

  • Auxiliary Agents : The composition may include glidants like talcum powder or colloidal silica and lubricants to facilitate processing and tablet formation.

Process Conditions

  • Mixing and Milling : Memantine hydrochloride is blended with glucose and other excipients, often under dry conditions. The process may involve milling to ensure uniform particle size and intimate contact between memantine and glucose molecules, which promotes adduct formation.

  • Storage and Stability : The formation of the this compound can increase during long-term storage, especially under certain temperature and humidity conditions. Stability studies indicate that the adduct forms more readily when lactose or glucose is present as a diluent.

Quality Control and Quantification

  • Chromatographic Analysis : High-performance liquid chromatography (HPLC) is employed to detect and quantify the this compound. The relative retention time of the this compound is approximately 0.48 to 0.50 relative to memantine, with a relative response factor of about 0.51.

  • Calculation Formula :

$$
\text{Percentage of this compound} = \left(\frac{rU}{rS}\right) \times \left(\frac{CS}{CU}\right) \times \left(\frac{1}{F}\right) \times 100
$$

Where:

  • $$ r_U $$ = chromatographic peak response of the this compound in the sample solution
  • $$ r_S $$ = chromatographic peak response of memantine in the standard solution
  • $$ C_S $$ = concentration of memantine in the standard solution (mg/mL)
  • $$ C_U $$ = nominal concentration of memantine in the sample solution (mg/mL)
  • $$ F $$ = relative response factor of the this compound (approximately 0.51)

This method allows precise quantification of the adduct in pharmaceutical compositions.

Data Tables and Research Outcomes

Composition Ratios and Adduct Formation

Component Weight Ratio per 10 parts Memantine (parts by weight) Notes
Memantine Hydrochloride 10 Active pharmaceutical ingredient
Glucose (Saccharide) 50–200 (typically 75–150) Saccharide diluent promoting adduct formation
Non-saccharide diluents 20–100 (typically 40–90) Microcrystalline cellulose, starch, etc.
Glidant Variable Talcum powder or colloidal silica
Lubricant Variable For tablet manufacturing

Chromatographic Parameters for this compound

Parameter Value Description
Relative Retention Time (RRT) 0.48–0.50 Relative to memantine peak
Relative Response Factor (RRF) 0.51 For quantification calculations
Acceptance Criteria Not explicitly defined for glucose adduct, but similar to lactose adduct limits (~0.5%) Quality control threshold

Comparative Data of Memantine-Saccharide Adducts

Adduct Type Relative Retention Time Relative Response Factor Acceptance Limit (%)
Memantine-Lactose ~0.41 0.53 ≤ 0.5
Memantine-Glucose 0.48–0.50 0.51 Not explicitly defined, similar to lactose

Chemical Reactions Analysis

Types of Reactions: The Memantine-Glucose Adduct can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with potentially unique pharmacological profiles .

Scientific Research Applications

The Memantine-Glucose Adduct has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing novel compounds.

    Biology: The adduct’s interactions with biological molecules are explored to understand its potential effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer’s.

    Industry: The adduct is investigated for its potential use in drug formulations and delivery systems

Mechanism of Action

The Memantine-Glucose Adduct exerts its effects primarily through its interaction with NMDA receptors. By binding to these receptors, it modulates glutamate activity, which is crucial in neurodegenerative diseases. The glucose moiety may enhance the adduct’s bioavailability and stability, potentially improving its therapeutic efficacy .

Comparison with Similar Compounds

Comparative Analysis with Similar Adducts

Structural and Formation Mechanisms

Memantine-Glucose Adduct : Likely involves a Schiff base formation between glucose’s aldehyde group and memantine’s amine, followed by stabilization (e.g., Amadori rearrangement). This mirrors glycation adducts like hemoglobin-A1c (HbA1c) .

Acrylamide-Hemoglobin (AA-Hb) Adduct : Forms via Michael addition between acrylamide’s electrophilic α,β-unsaturated carbonyl and hemoglobin’s nucleophilic residues (e.g., cysteine). Unlike memantine-glucose, this adduct serves as a biomarker for acrylamide exposure .

INH-NAD(H) Adduct: Isoniazid (INH) forms a covalent adduct with NAD(H) via enzymatic activation by KatG in Mycobacterium tuberculosis. This adduct inhibits InhA, a key enzyme in mycolic acid synthesis. The mechanism involves radical intermediates, differing from memantine-glucose’s non-enzymatic pathway .

Table 1: Structural and Mechanistic Comparison
Adduct Formation Mechanism Key Functional Groups Involved Biological Role
Memantine-Glucose Non-enzymatic glycation Amine (Memantine), Aldehyde (Glucose) Potential PK modulation
Acrylamide-Hemoglobin Michael addition Thiol (Hemoglobin), Carbonyl (Acrylamide) Exposure biomarker
INH-NAD(H) Enzymatic radical coupling Pyridine (NAD), Hydrazide (INH) Antimicrobial activity

Stability and Detection

This compound: Stability likely depends on pH and glucose concentration. Detection via LC-MS/MS could utilize sodium ([M+Na]+) or ammonium ([M+NH4]+) adduct ions, as observed in phenolic glycosides and phthalides .

AA-Hb Adduct : Stable over erythrocyte lifespan (≈120 days), quantified using HPLC-UV. Comparatively, memantine-glucose may have shorter half-life due to reversible Schiff base formation .

Lipid Nanoparticle Adducts: Exhibit variable stability based on lipid chemistry. Chromatographic profiles (e.g., Supplement Fig. 7 in ) show >100 lipid adducts, highlighting the complexity of adduct characterization in delivery systems .

Table 2: Detection and Stability Profiles
Adduct Detection Method Stability Factors Key Reference Techniques
Memantine-Glucose LC-MS/MS ([M+Na]+, [M+NH4]+) pH, glucose concentration High-resolution MS
AA-Hb HPLC-UV (290 nm) Erythrocyte lifespan UV calibration curves
Lipid Nanoparticles Chromatography (Supplement Fig. 7) Lipid chemistry, environment Targeted adduct profiling

Q & A

Q. What computational tools are critical for predicting this compound interactions with biomolecules?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate adduct binding to proteins (e.g., serum albumin) and calculate binding affinities (ΔG < -5 kcal/mol) .
  • QM/MM Simulations : Combine DFT (adduct) with molecular mechanics (protein) to model electron transfer pathways at binding sites .
  • ADMET Prediction : Employ SwissADME to forecast adduct solubility (LogS) and cytochrome P450 interactions .

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